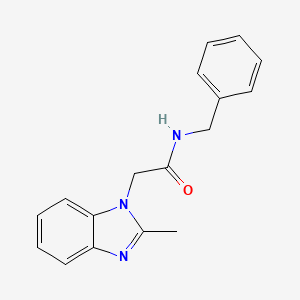
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine, also known as DFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFMP is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields such as medicine and agriculture.
Mecanismo De Acción
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine exerts its effects through various mechanisms, including the inhibition of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the antioxidant response. Additionally, 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine has been shown to induce apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and tumor growth. 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine has several advantages for use in lab experiments, including its high purity and stability. However, one limitation is that it is not readily available commercially and must be synthesized in the lab. Additionally, the potential toxicity of 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine must be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Additionally, further studies are needed to determine the optimal dosage and route of administration for 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine. Finally, research is needed to determine the potential environmental impact of 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine as a pesticide in agriculture.
Métodos De Síntesis
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine can be synthesized through various methods, including the reaction of 2,3-dimethylphenylpiperazine with 2-furylacetaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2,3-dimethylphenylpiperazine with 2-furancarboxaldehyde in the presence of a catalyst such as zinc chloride. These methods have been optimized to produce high yields of 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine with high purity.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 1-(2,3-dimethylphenyl)-4-(2-furylmethyl)piperazine has also been studied for its potential use in agriculture as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-5-3-7-17(15(14)2)19-10-8-18(9-11-19)13-16-6-4-12-20-16/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGXOJGHAKMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260356 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)
![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)
![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)



